

# Synthesis and Optimization of Tylocrebrine: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tylocrebrine

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This document provides detailed application notes and protocols for the synthesis of **Tylocrebrine**, a phenanthroindolizidine alkaloid with significant anti-cancer and anti-inflammatory properties. The protocols described herein are based on a highly convergent and efficient synthetic strategy, with a focus on key carbon-carbon bond-forming reactions. Additionally, this document outlines the inhibitory effects of **Tylocrebrine** on key signaling pathways relevant to its therapeutic potential.

## I. Overview of the Synthetic Strategy

The total synthesis of **Tylocrebrine** can be efficiently achieved through a convergent approach that involves the sequential assembly of the phenanthrene and indolizidine moieties. A notable strategy, developed by Niphakis and Georg, utilizes three key carbon-carbon bond-forming reactions: a Suzuki-Miyaura cross-coupling, a Negishi cross-coupling, and a final intramolecular VOF3-mediated oxidative aryl-alkene coupling.<sup>[1][2][3][4]</sup> This approach allows for the late-stage introduction of structural diversity, making it suitable for the synthesis of **Tylocrebrine** analogs for structure-activity relationship (SAR) studies.

## II. Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the key stages in the synthesis of **Tylocrebrine**.

## Protocol 1: Synthesis of the Biaryl Moiety via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. [5][6][7] In the context of **Tylocrebrine** synthesis, this reaction is employed to construct the central biaryl core of the phenanthrene ring system.

### Materials:

- Aryl halide (e.g., 1-bromo-2-iodo-4,5-dimethoxybenzene)
- Arylboronic acid (e.g., 2,3-dimethoxyphenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

### Procedure:

- To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

## Protocol 2: Formation of the Styrene Moiety via Negishi Cross-Coupling

The Negishi cross-coupling reaction facilitates the formation of carbon-carbon bonds between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.<sup>[1][2][8][9][10]</sup> This step is crucial for introducing the vinyl group that will later participate in the final ring-closing reaction.

Materials:

- Biaryl halide (from Protocol 1)
- Organozinc reagent (e.g., vinylzinc bromide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf))
- Solvent (e.g., anhydrous THF or DME)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Standard laboratory glassware and inert atmosphere setup

Procedure:

- To an oven-dried, two-necked round-bottom flask under an inert atmosphere, add the biaryl halide (1.0 eq) and the palladium catalyst (0.05 eq).
- Add the anhydrous solvent via syringe.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the organozinc reagent (1.1 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for the specified time (typically 1-12 hours), monitoring by TLC or LC-MS.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
- Purify the residue by silica gel column chromatography to yield the styrene precursor.

### Protocol 3: Intramolecular Cyclization via VOF3-Mediated Oxidative Aryl-Alkene Coupling

The final key step in this convergent synthesis is the intramolecular oxidative coupling of the aryl and alkene moieties to form the phenanthrene ring system. Vanadium(V) oxytrifluoride (VOF3) has been shown to be an effective reagent for this transformation.<sup>[3][4][11]</sup>

Materials:

- Styrene precursor (from Protocol 2)
- Vanadium(V) oxytrifluoride (VOF3)
- Trifluoroacetic acid (TFA)
- Solvent (e.g., anhydrous dichloromethane or 1,2-dichloroethane)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Standard laboratory glassware and inert atmosphere setup

#### Procedure:

- To a solution of the styrene precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere at 0 °C, add trifluoroacetic acid (2.0-3.0 eq).
- In a separate flask, prepare a solution or suspension of VOF3 (1.5-2.0 eq) in the same anhydrous solvent.
- Slowly add the VOF3 solution/suspension to the reaction mixture at 0 °C.
- Allow the reaction to stir at 0 °C to room temperature for the designated time (typically 30 minutes to 2 hours), monitoring by TLC or LC-MS.
- Quench the reaction by carefully pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford **Tylocrebrine**.

### III. Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps leading to **Tylocrebrine** and related analogs, based on the convergent strategy. Actual yields may vary depending on the specific substrates and reaction conditions.

Step	Reaction Type	Key Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
Biaryl Synthesis	Suzuki-Miyaura Cross-Coupling	Pd(PPh <sub>3</sub> ) <sub>4</sub> , K <sub>2</sub> CO <sub>3</sub>	Dioxane/H <sub>2</sub> O	100	12	75-90
Styrene Formation	Negishi Cross-Coupling	PdCl <sub>2</sub> (dppf), Vinylzinc bromide	THF	25	4	80-95
Phenanthrene Ring Closure	VOF3-Mediated Oxidative Coupling	VOF <sub>3</sub> , TFA	CH <sub>2</sub> Cl <sub>2</sub>	0 - 25	1	60-80
Synthesis of (-)-tylocrebrine Step c	Annulation of O-silyl N,O-ketene acetals	AgNTf <sub>2</sub> , TMSOTf, DIPEA	DCE	60	2	63
Synthesis of (-)-tylocrebrine Step d	Palladium-catalyzed C-H arylation	Pd(OAc) <sub>2</sub> , PCy <sub>3</sub> ·HBF <sub>4</sub> , K <sub>2</sub> CO <sub>3</sub>	1,4-dioxane	110	1	65
Synthesis of (-)-tylocrebrine Step e	Reduction	LiAlH <sub>4</sub>	THF	reflux	1	85

## IV. Optimization Strategies

Optimization of the **Tylocrebrine** synthesis can be approached by focusing on several key aspects:

- **Catalyst and Ligand Screening:** For the Suzuki-Miyaura and Negishi cross-coupling reactions, screening a variety of palladium catalysts and phosphine ligands can significantly

impact reaction efficiency, yield, and substrate scope.

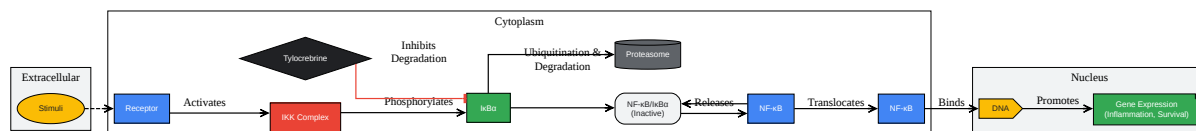
- **Base and Solvent Selection:** The choice of base and solvent system is critical for the cross-coupling reactions. A systematic evaluation of different bases (e.g., carbonates, phosphates, hydroxides) and solvent mixtures can lead to improved results.
- **Reaction Conditions:** Fine-tuning the reaction temperature, time, and concentration of reagents can minimize side product formation and maximize the yield of the desired product.
- **Purification Techniques:** Employing optimized chromatographic conditions or exploring alternative purification methods like crystallization can improve the overall efficiency and purity of the final product.
- **Alternative Coupling Strategies:** While the VOF3-mediated cyclization is effective, exploring other oxidative C-H activation/aryl-alkene coupling methods could provide alternative routes with potentially milder conditions or higher yields.

## V. Biological Activity and Signaling Pathways

**Tylocrebrine** exhibits potent biological activities, primarily through the inhibition of key cellular signaling pathways involved in cancer and inflammation.

### A. Inhibition of NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a central regulator of inflammation, immunity, and cell survival.<sup>[12][13][14][15][16]</sup> Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. **Tylocrebrine** has been shown to inhibit the activation of NF- $\kappa$ B. This inhibition is thought to occur through the prevention of the degradation of I $\kappa$ B $\alpha$ , the inhibitory protein that sequesters NF- $\kappa$ B in the cytoplasm. By stabilizing the NF- $\kappa$ B/I $\kappa$ B $\alpha$  complex, **Tylocrebrine** prevents the translocation of NF- $\kappa$ B to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.



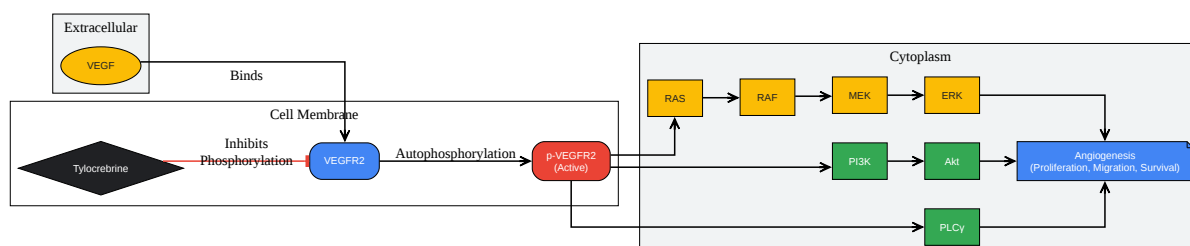
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Caption: **Tylocrebrine** inhibits NF-κB signaling.

## B. Inhibition of VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.<sup>[17][18][19][20]</sup> Overexpression and activation of VEGFR2 are common in many types of cancer, promoting tumor growth and metastasis. **Tylocrebrine** has been demonstrated to inhibit the VEGFR2 signaling pathway. It is believed to interfere with the autophosphorylation of the receptor upon ligand (VEGF) binding. This inhibition of VEGFR2 phosphorylation prevents the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for endothelial cell proliferation, migration, and survival.





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